1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine
Overview
Description
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a heterocyclic organic compound with the molecular formula C7H9BrN2 It is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a bromine atom attached to the imidazole ring
Preparation Methods
The synthesis of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine typically involves the bromination of 5H,6H,7H,8H-imidazo[1,5-a]pyridine. One common method is the reaction of 5H,6H,7H,8H-imidazo[1,5-a]pyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. For example, the reaction with an amine in the presence of a base, such as sodium hydroxide, can yield the corresponding amino derivative.
Oxidation Reactions: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents, such as lithium aluminum hydride or sodium borohydride, to convert the bromine atom to a hydrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can produce an aminoimidazo[1,5-a]pyridine derivative, while oxidation can yield hydroxyl or carbonyl derivatives.
Scientific Research Applications
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Its unique structure allows for the development of novel drugs with potential therapeutic effects.
Materials Science: The compound can be used in the design and synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is employed in the study of biological processes and pathways. It can serve as a probe or ligand in biochemical assays to investigate enzyme activities or receptor interactions.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable starting material for various synthetic routes.
Mechanism of Action
The mechanism of action of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom can participate in halogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and selectivity.
In materials science, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function. The fused ring system provides a stable framework for charge transport, making it suitable for use in electronic devices.
Comparison with Similar Compounds
1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine: This compound has a similar fused ring system but with a pyrazine ring instead of a pyridine ring. The presence of a methyl group and the pyrazine ring can influence its reactivity and applications.
1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine:
3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid: This compound contains a carboxylic acid functional group, which can participate in additional chemical reactions, such as esterification or amidation.
Properties
IUPAC Name |
1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKUXJMLZSXEHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NC(=C2C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1554534-02-9 | |
Record name | 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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